molecular formula C13H13BrN2O2 B1381016 4-Bromo-6-[(4-methoxyphenyl)methoxy]-2-methylpyrimidine CAS No. 1715298-06-8

4-Bromo-6-[(4-methoxyphenyl)methoxy]-2-methylpyrimidine

Cat. No. B1381016
CAS RN: 1715298-06-8
M. Wt: 309.16 g/mol
InChI Key: MNYMSPIKWORYPH-UHFFFAOYSA-N
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Description

“4-Bromo-6-[(4-methoxyphenyl)methoxy]-2-methylpyrimidine” is a chemical compound with the CAS Number: 1715298-06-8. It has a molecular weight of 309.16 . This compound is a type of pyrimidine, which is a class of organic compounds that are widely used in medicinal chemistry .


Molecular Structure Analysis

The IUPAC name for this compound is 4-bromo-6- ( (4-methoxybenzyl)oxy)-2-methylpyrimidine . The InChI code for this compound is 1S/C13H13BrN2O2/c1-9-15-12 (14)7-13 (16-9)18-8-10-3-5-11 (17-2)6-4-10/h3-7H,8H2,1-2H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-6-[(4-methoxyphenyl)methoxy]-2-methylpyrimidine” are not fully detailed in the sources I found. It is known that this compound is a powder .

Scientific Research Applications

Antiviral Activity

4-Bromo-6-[(4-methoxyphenyl)methoxy]-2-methylpyrimidine and related compounds have been studied for their antiviral properties. Hocková et al. (2003) explored various derivatives of 2,4-diamino-6-hydroxypyrimidines, finding some to have marked inhibitory effects on retrovirus replication in cell culture. These derivatives, including 5-methyl and 5-halogen-substituted compounds, exhibited antiretroviral activity comparable to reference drugs adefovir and tenofovir, but without measurable toxicity at certain concentrations (Hocková et al., 2003).

Spectroscopic Insights

Research by Prabavathi and Nilufer (2015) on related pyrimidine derivatives, specifically 2-amino-4-methoxy-6-methylpyrimidine (AMMP), provided valuable spectroscopic insights. They employed FTIR and FT-Raman spectroscopy, along with density functional theory (DFT), to elucidate the molecular structure and vibrational characteristics of AMMP. This study offers a comparative perspective on the structural and spectral properties of these compounds (Prabavathi & Nilufer, 2015).

Heterocyclic Synthesis

Martins (2002) discussed the synthesis of various brominated and methoxy-substituted compounds, highlighting their utility in heterocyclic synthesis. This includes the preparation of 5-bromo[5,5-dibromo]-4-methoxy-1,1,1-trihalo-3-alken-2-ones, which are valuable intermediates in the synthesis of heterocyclic compounds (Martins, 2002).

Anti-microbial Activity

Vijaya Laxmi et al. (2019) synthesized substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl) benzamide derivatives and evaluated their antibacterial and antifungal activities. Some compounds exhibited significant activity against various bacteria and fungi, comparable to standard drugs Streptomycin and Amphotericin-B (Vijaya Laxmi et al., 2019).

Biofilm Formation Inhibition

Li Zhen-long (2008) investigated the influence of 4-bromo-5-(4-methoxyphenyl)-3-(methylamino)-2(5H)-furanone, a related compound, on biofilm formation of Staphylococcus epidermidis on PVC material surfaces. The study demonstrated its potential in inhibiting biofilm formation, indicating a promising application in materials science (Li Zhen-long, 2008).

properties

IUPAC Name

4-bromo-6-[(4-methoxyphenyl)methoxy]-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2/c1-9-15-12(14)7-13(16-9)18-8-10-3-5-11(17-2)6-4-10/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYMSPIKWORYPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Br)OCC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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